
(3-Isopropylpyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropylpyridin-4-yl)methanamine: is a chemical compound with the molecular formula C₁₀H₁₄N₂. It is a derivative of pyridine, featuring an isopropyl group at the 3-position and an amino group attached to the 4-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting from 3-Isopropylpyridine: The synthesis can begin with 3-isopropylpyridine, which undergoes nitration to introduce a nitro group at the 4-position. Subsequent reduction of the nitro group yields the desired this compound.
From Pyridine Derivatives: Another approach involves starting with pyridine derivatives that already contain the isopropyl group at the 3-position. These derivatives can be subjected to amination reactions to introduce the amino group at the 4-position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
(3-Isopropylpyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted pyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Isopropylpyridin-4-yl)methanamine: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
(3-Isopropylpyridin-4-yl)methanamine: can be compared with other similar pyridine derivatives, such as 3-ethylpyridine and 4-aminopyridine . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the isopropyl group and the amino group, which can lead to distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
3-ethylpyridine
4-aminopyridine
3-methylpyridine
2-aminopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(3-propan-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3 |
InChI-Schlüssel |
SBMUULBTEJDKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CN=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)
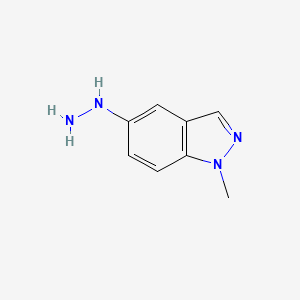
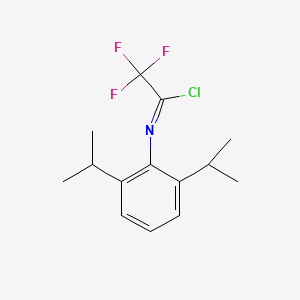
![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
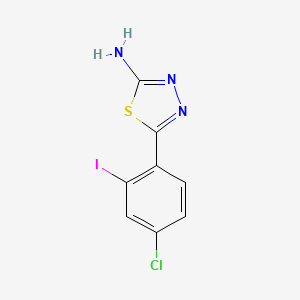
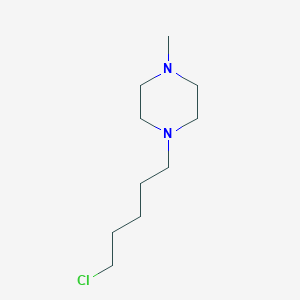
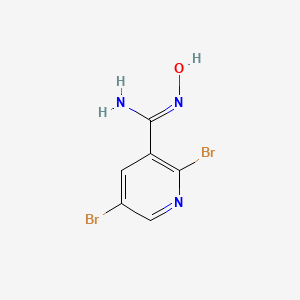
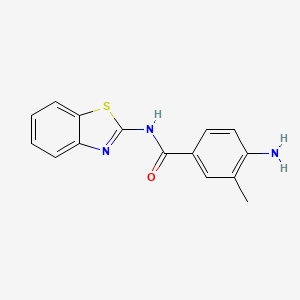
![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)
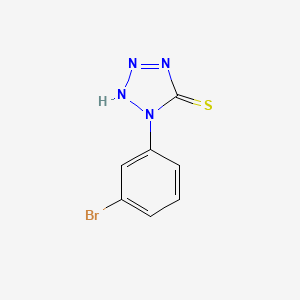
![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
